molecular formula C15H14N2O5 B5867969 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide

4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No. B5867969
M. Wt: 302.28 g/mol
InChI Key: ZHLGWUFRFMJHBU-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide, also known as MNBA, is a chemical compound that is widely used in scientific research. This compound is synthesized through a specific method and has various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide involves the inhibition of specific enzymes or proteins in biological processes. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide inhibits protein tyrosine phosphatase 1B by binding to the active site of the enzyme and preventing its activity. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide also inhibits the activity of EGFR by binding to the receptor and preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has various biochemical and physiological effects depending on the specific biological process being studied. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has been shown to decrease glucose levels in diabetic mice by inhibiting protein tyrosine phosphatase 1B. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has also been shown to inhibit cancer cell growth by targeting EGFR.

Advantages and Limitations for Lab Experiments

4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has several advantages for lab experiments, including its specificity for inhibiting specific enzymes or proteins and its ability to be synthesized in large quantities. However, 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide research, including the development of more specific inhibitors for protein tyrosine phosphatase 1B and EGFR, the study of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide's potential toxicity and side effects, and the exploration of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide's potential for the treatment of other diseases and conditions.
Conclusion:
In conclusion, 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide is a chemical compound that is widely used in scientific research to study various biological processes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has the potential to be a valuable tool for the development of new treatments for various diseases and conditions.

Synthesis Methods

The synthesis of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide is a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 2-methoxy-5-nitroaniline with acetic anhydride to form 2-acetamido-5-nitroaniline. The second step involves the reaction of 2-acetamido-5-nitroaniline with 4-methoxybenzoyl chloride in the presence of triethylamine to form 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide.

Scientific Research Applications

4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide is widely used in scientific research as a tool to study various biological processes. It has been used to study the inhibition of protein tyrosine phosphatase 1B, which is a potential target for the treatment of diabetes and obesity. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has also been used to study the inhibition of cancer cell growth by targeting the epidermal growth factor receptor (EGFR).

properties

IUPAC Name

4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-21-12-6-3-10(4-7-12)15(18)16-13-9-11(17(19)20)5-8-14(13)22-2/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLGWUFRFMJHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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